MTX-211 is a first-in-class dual inhibitor of epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways. [, , ] It exhibits a compelling pharmaceutical profile and has shown potential in enhancing the effectiveness of mitogen-activated protein kinase kinase (MEK) inhibitor therapy. [, , ] MTX-211 demonstrates low micromolar potency against a range of primary cancer models. []
MTX-211, also known as Mol 211, is a novel compound that serves as a dual inhibitor of epidermal growth factor receptor and phosphoinositide 3-kinase. With a molecular weight of approximately 478 grams per mole, MTX-211 has garnered attention in scientific research, particularly in the context of cancer therapy. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration values below 100 nanomolar, making it a significant candidate for further exploration in oncology and related fields .
MTX-211 is classified as an experimental drug, primarily investigated for its potential in treating various cancers. The compound is sourced from chemical suppliers specializing in research-grade materials, such as MedChemExpress and Selleck Chemicals . It falls under the category of small molecule inhibitors, specifically targeting key signaling pathways involved in tumor growth and proliferation.
The synthesis of MTX-211 involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes are proprietary or not fully disclosed in the available literature, general methods for synthesizing similar compounds typically include:
The exact details of the synthetic pathway for MTX-211 remain less documented in public resources but are critical for reproducibility and further development .
MTX-211's molecular structure features a complex arrangement conducive to its function as an inhibitor. The precise three-dimensional configuration is crucial for its interaction with target proteins. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these details.
Key structural characteristics include:
In silico modeling techniques have been employed to predict how MTX-211 binds to its targets, providing insights into its efficacy .
MTX-211 undergoes various chemical reactions that are pivotal for its activity as an inhibitor. These reactions primarily involve:
Research indicates that the compound's effectiveness can be influenced by cellular mechanisms such as drug efflux mediated by transport proteins like ATP-binding cassette sub-family G member 2 .
The mechanism of action of MTX-211 involves inhibition of key signaling pathways that drive cancer cell proliferation. By targeting both epidermal growth factor receptor and phosphoinositide 3-kinase:
Studies have demonstrated that MTX-211 exhibits a time- and concentration-dependent effect on cancer cell lines, indicating its potential utility in clinical settings .
MTX-211 possesses several notable physical and chemical properties:
MTX-211 has significant applications in scientific research, particularly within oncology:
As research progresses, MTX-211 holds promise not only as a therapeutic agent but also as a tool for understanding cancer biology more deeply .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3